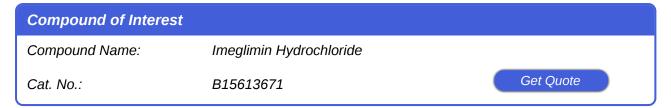


# Imeglimin Hydrochloride: A Comparative Guide to Long-Term Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Imeglimin, the first in a new class of oral antihyperglycemic agents known as the "glimins," presents a novel mechanism of action for the management of type 2 diabetes (T2D). This guide provides a comprehensive comparison of **Imeglimin hydrochloride**'s long-term efficacy and safety profile with other established diabetes therapies, supported by key experimental data.

## **Long-Term Efficacy**

Imeglimin has demonstrated sustained glycemic control in long-term clinical trials, both as a monotherapy and in combination with other antidiabetic drugs. The TIMES (Trials of Imeglimin for Efficacy and Safety) program, a series of Phase III studies, provides the most robust long-term data.

### **Table 1: Long-Term Efficacy of Imeglimin (52-Week Data)**



Trial	Treatment Group	Baseline HbA1c (%)	Mean Change in HbA1c from Baseline (%)
TIMES 2[1][2]	Imeglimin Monotherapy	-	-0.46
Imeglimin + Biguanide (e.g., Metformin)	-	-0.92	
Imeglimin + DPP-4 Inhibitor (e.g., Sitagliptin)	-	-0.92	_
Imeglimin + SGLT2 Inhibitor	-	-0.57	
Imeglimin + Sulfonylurea	-	-0.56	
Imeglimin + GLP-1 Receptor Agonist	-	-0.12	_
TWINKLE[3][4][5]	Imeglimin in T2D with Chronic Kidney Disease (CKD) Stages G3b-5	7.59	-0.26 (LOCF)

LOCF: Last Observation Carried Forward

A real-world retrospective study in India (INDI-TIMES) showed a mean HbA1c reduction of 1.12% in patients receiving Imeglimin 1000 mg twice daily.[6] Notably, in combination with a DPP-4 inhibitor and low-dose metformin, adding Imeglimin resulted in a greater HbA1c improvement compared to escalating the metformin dose at 24 weeks.[7]

### **Comparative Efficacy**

Direct long-term head-to-head comparative trials with all classes of antidiabetic agents are not yet extensively available. However, existing data allows for indirect comparisons.



### Imeglimin vs. Metformin

While both drugs impact mitochondrial function, their mechanisms differ.[8][9] A 24-week randomized controlled trial comparing Imeglimin (2000mg/day) and Metformin (1000mg/day) in drug-naïve T2D patients showed a similar reduction in HbA1c.[10] However, Imeglimin demonstrated a significant increase in both active GLP-1 and GIP levels, whereas Metformin only increased active GLP-1 levels, suggesting a different effect on incretin secretion.[10][11]

### **Imeglimin vs. Sitagliptin (DPP-4 Inhibitor)**

As an add-on therapy to sitagliptin, Imeglimin (1500 mg twice daily) for 12 weeks resulted in a significant mean HbA1c reduction of 0.73% compared to placebo.[12][13] Another study showed a 0.60% decrease in HbA1c with the combination therapy versus a 0.12% increase with sitagliptin and placebo.[14][15]

### **Long-Term Safety and Tolerability**

Imeglimin has demonstrated a favorable long-term safety profile.

# Table 2: Overview of Long-Term Safety Profile of Imeglimin (up to 52 weeks)



Adverse Event Profile	Findings	Citations
Overall Incidence	The percentage of patients experiencing at least one treatment-emergent adverse event (TEAE) was 75.5% in the TIMES 2 trial, with most events being mild to moderate in intensity.	[2]
Serious TEAEs	Occurred in 5.6% of all patients in TIMES 2, with none related to the study drug.	[2]
Common Adverse Events	The most common adverse event reported in the TWINKLE study (patients with CKD) was diarrhea (10.0%).	[3][5]
Hypoglycemia	Imeglimin has a low risk of severe hypoglycemia.	[16][17]
Gastrointestinal Side Effects	Generally well-tolerated with a lower frequency of gastrointestinal adverse effects compared to metformin.	[18]
Cardiovascular Safety	Pre-clinical data suggests potential cardiovascular benefits, including improved cardiac function. In a study of patients with heart failure, no adverse drug reactions were observed, though a clear association with major adverse cardiovascular events remains uncertain.	[18][19][20]
Renal Safety	Imeglimin is primarily excreted by the kidneys. Dose adjustments are necessary for	[3][4][5][21]

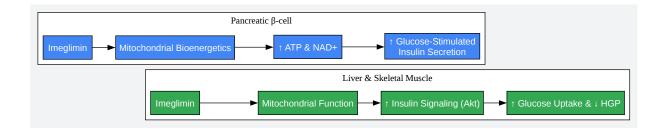


	patients with moderate to	
	severe renal impairment. The	
	TWINKLE study confirmed a	
	favorable safety profile in	
	patients with T2D and CKD	
_	stages G3b-5.	
	Animal studies suggest a lower	
Lactic Acidosis	likelihood of causing lactic	
Lactic Actuosis	acidosis compared to	
	metformin.	

## Mechanism of Action: Dual Effect on Glucose Homeostasis

Imeglimin's unique mechanism of action targets mitochondrial dysfunction, a key element in the pathogenesis of T2D.[16][17] It improves glucose homeostasis through a dual mechanism:

- Enhanced Insulin Secretion: Imeglimin amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[16][17] This is achieved by modulating mitochondrial function, leading to increased ATP production and NAD+ synthesis.[16][17]
- Improved Insulin Sensitivity: Imeglimin enhances insulin action in the liver and skeletal muscle.[16][17] It promotes insulin signal transduction by increasing Akt phosphorylation.[22]



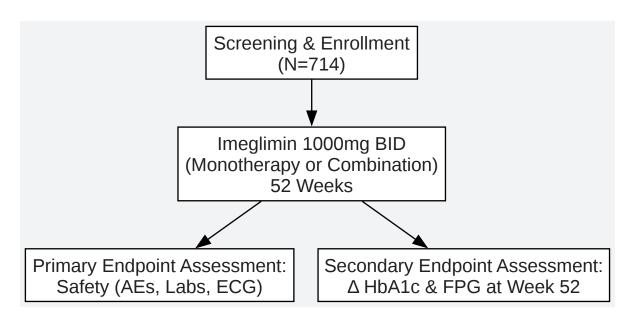


Click to download full resolution via product page

Caption: Imeglimin's dual mechanism of action.

# Experimental Protocols TIMES 2 (Long-term Safety and Efficacy Study)

- Study Design: A 52-week, open-label, multicenter, phase 3 trial.[1]
- Participants: 714 Japanese patients with type 2 diabetes inadequately controlled with diet and exercise or with a single antidiabetic agent.[1][2]
- Intervention: All patients received Imeglimin 1000 mg twice daily, either as monotherapy or in combination with their existing antidiabetic medication.[1]
- Primary Endpoint: Safety, assessed through adverse events, laboratory tests, and ECGs.[1]
- Secondary Endpoints: Changes from baseline in HbA1c and fasting plasma glucose at week
   52.[1]



Click to download full resolution via product page

Caption: Workflow of the TIMES 2 clinical trial.



### **MEGMI Study (Comparative Study Protocol)**

- Study Design: A multicenter, prospective, randomized, open-label, parallel-group comparison study.[23][24]
- Participants: 70 patients with T2D treated with a DPP-4 inhibitor plus low-dose metformin (500–1000 mg/day) for over 12 weeks with HbA1c levels between 7.0% and 9.9%.[24]
- Intervention: Patients are randomized to either receive add-on Imeglimin 1000 mg twice daily or have their metformin dose escalated for 24 weeks.[24]
- Primary Endpoint: Change in HbA1c after 24 weeks.[24]
- Secondary Endpoints: Changes in blood pressure, pulse rate, body weight, abdominal circumference, and other laboratory parameters.[24]

#### Conclusion

Imeglimin hydrochloride demonstrates a sustained and robust efficacy profile in the long-term management of type 2 diabetes, both as a monotherapy and in combination with other widely used antidiabetic agents. Its novel mechanism of action, targeting mitochondrial dysfunction to improve both insulin secretion and sensitivity, differentiates it from existing therapies. The long-term safety data are favorable, indicating good tolerability with a low risk of hypoglycemia and a better gastrointestinal profile compared to metformin. For patients with renal impairment, Imeglimin can be used with appropriate dose adjustments. As a new therapeutic option, Imeglimin offers a valuable addition to the T2D treatment armamentarium, particularly for patients where existing therapies are not sufficient or well-tolerated. Further long-term, head-to-head comparative studies will be beneficial to fully elucidate its position in the evolving landscape of diabetes management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-term safety and efficacy of imeglimin in Japanese individuals with type 2 diabetes and chronic kidney disease: A 52-week postmarketing clinical study (TWINKLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of imeglimin in Japanese individuals with type 2 diabetes and chronic kidney disease: A 52-week postmarketing clinical study (TWINKLE) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multicenter, Retrospective Study to Evaluate the Effectiveness and Safety of Imeglimin in Patients with Type 2 Diabetes Mellitus in a Real-World Clinical Setting (INDI-TIMES Study)
   - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Differential effects of imeglimin and metformin on insulin and incretin secretion—An exploratory randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetes.co.uk [diabetes.co.uk]
- 13. Poxel's Anti-diabetic Imeglimin Shows Significant Clinical Benefits in Type 2 Diabetes when Added to Sitagliptin | Poxel SA [poxelpharma.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with sitagliptin monotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]



- 19. Safety and Efficacy of Imeglimin for Type 2 Diabetes Mellitus in Patients With Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 23. drc.bmj.com [drc.bmj.com]
- 24. Add-on imeglimin versus metformin dose escalation regarding glycemic control in patients with type 2 diabetes treated with a dipeptidyl peptidase-4 inhibitor plus low-dose metformin: study protocol for a multicenter, prospective, randomized, open-label, parallel-group comparison study (MEGMI study) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imeglimin Hydrochloride: A Comparative Guide to Long-Term Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613671#long-term-efficacy-and-safety-data-forimeglimin-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





